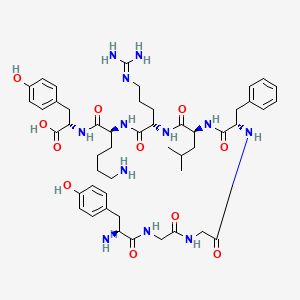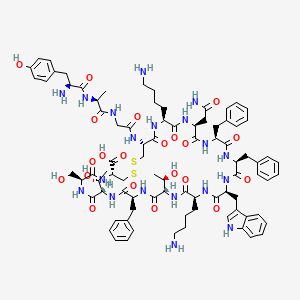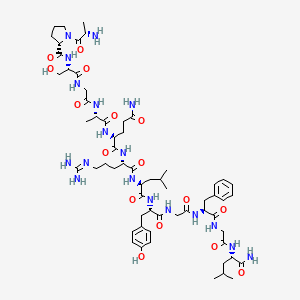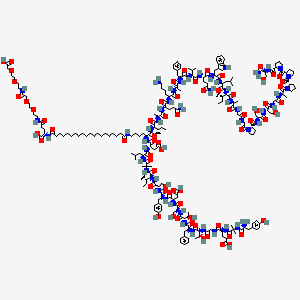
271573-27-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 271573-27-4 is known as PA (224-233), Influenza . It is a 10-amino acid peptide and a fragment of polymerase 2 protein in influenza A virus . The IUPAC name of this compound is quite long, and it is also known by its sequence SSLENFRAYV .
Molecular Structure Analysis
The molecular formula of this compound is C53H80N14O17 . It has a molecular weight of 1185.29 . The sequence of the peptide is Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val .Physical and Chemical Properties Analysis
The compound has a molecular weight of 1185.29 and a predicted density of 1.46±0.1 g/cm3 . It is soluble in DMSO .Scientific Research Applications
Criminal Code and Safety of Production
In the context of criminal law, "271573-27-4" is referenced in a study on the Criminal Code of Ukraine, particularly articles 271-275. This research focuses on the safety of production, highlighting the importance of legal regulation in ensuring workplace safety. The study emphasizes the role of these articles in defining the elements of crimes against production safety (Taran, 2017).
Nanoparticle Synthesis in Chemical Research
A study on the liquid-phase synthesis of inorganic nanoparticles underlines the critical role of novel materials in chemical research. This research is pivotal for advancements in various industries, including the electronics sector, where it has led to significant technological evolution (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact on Social Concerns
Research explores the influence of technology and science on social issues. It discusses the ambivalence towards new technologies, especially those that alter 'nature,' like genetic modification or stem cell research. This research highlights the need for ethical, legal, and social considerations in scientific endeavors (Schuurbiers & Fisher, 2009).
Role in Medical Science
In medical science, "this compound" is related to the evolution of drug discovery, guided by molecular biology and genomic sciences. This research has significantly impacted medicine by enriching therapeutic options with recombinant proteins and monoclonal antibodies (Drews, 2000).
Significance in Scientific Research
A study discusses the profound impact of scientific research on humanity, emphasizing its role in unraveling the mysteries of the universe and creating technologies that benefit society. This research underscores the dual aspects of beauty and utility in science (Press, 2013).
Scientific Credibility and Public Perception
Research on the public perception of science and its credibility highlights the contrast between scientific breakthroughs and social breakdowns. It stresses the importance of reinforcing scientific credibility through education and the promotion of rigorous scientific methodologies (Vekemans, 2023).
Data Sharing in Scientific Research
A study on data sharing among scientists reveals the value of this practice in verifying results and extending research. It discusses the barriers and enablers of data sharing, emphasizing its importance in the scientific method (Tenopir et al., 2011).
Integration of Knowledge
An analysis of the integration of scientific knowledge across disciplines is highlighted in research. It emphasizes the importance of understanding science and technology for public attitudes toward scientific research (Miller, 2004).
Clinical Knowledge Beyond Quantitative Measures
Research in the medical field discusses the importance of qualitative methods in clinical knowledge, which extends beyond the confines of quantitative research. This approach allows for a more comprehensive understanding of medical science (Malterud, 2001).
Cancer Systems Biology
A study on cancer systems biology outlines its potential for patient care, highlighting the holistic view of genomic and epigenetic aberrations in cancer cells. This research is vital for developing personalized cancer therapies (Werner, Mills, & Ram, 2014).
Properties
CAS No. |
271573-27-4 |
|---|---|
Molecular Formula |
C₅₃H₈₀N₁₄O₁₇ |
Molecular Weight |
1185.29 |
sequence |
One Letter Code: SSLENFRAYV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






